1H-pyrazolo[4,3-b]pyridine-3,6-diamine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11) |
InChI Key |
MVJOEPKXZYAFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Precursors
One common approach is the condensation of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring fused to the pyridine core. This method often involves:
- Starting with 2-chloro-3-nitropyridine or similar nitro-substituted pyridines.
- Performing nucleophilic aromatic substitution (SNAr) to introduce hydrazine moieties.
- Followed by cyclization via Japp–Klingemann-type reactions to form the pyrazolo ring in a one-pot manner.
This method benefits from operational simplicity and high yields, as demonstrated in recent protocols that combine azo-coupling, deacylation, and ring annulation steps efficiently. An unusual C-N migration of the acetyl group has been observed during these reactions, supported by NMR analysis of intermediates, indicating mechanistic complexity but also offering synthetic advantages.
Stepwise Synthesis via Intermediates
Another route involves the preparation of intermediates such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid esters, which are then converted into the diamine compound. This method includes:
- Preparation of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate via condensation of methyl acetoacetate with substituted pyridines.
- Subsequent reduction or substitution reactions to introduce amino groups at the 3 and 6 positions.
- Use of sodium nitrite and acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C) to facilitate diazotization and subsequent transformations.
This approach yields high purity products with yields exceeding 90%, and the reaction conditions are mild and manageable.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation techniques have been applied to synthesize related pyrazolopyridine derivatives under solvent-free conditions. This method involves:
- Mixing 5-aminopyrazole derivatives with aldehydes.
- Subjecting the mixture to microwave irradiation at elevated temperatures (~220–250 °C) for short durations (~15 minutes).
- Rapid cyclization and condensation to form pyrazolopyridine compounds.
Though this method is more commonly applied to bis-pyrazolopyridines, it demonstrates the potential for rapid synthesis of pyrazolo-pyridine frameworks and could be adapted for the diamine compound.
Catalytic Solvent-Free Synthesis Using Metal–Organic Frameworks
Recent advances include catalytic synthesis using nano-magnetic metal–organic frameworks (MOFs) such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2. This method involves:
- Reacting aldehyde derivatives with 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine and cyanoacetyl indole.
- Using the MOF catalyst under solvent-free conditions at 100 °C.
- Achieving high yields and facile catalyst recovery via magnetic separation.
This environmentally friendly approach offers mild conditions and high efficiency, with potential applicability to the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The SNAr and Japp–Klingemann combined method allows for efficient ring formation and substitution, with mechanistic insights supported by intermediate isolation and NMR studies.
- The ester intermediate route provides a scalable and high-yielding pathway, useful for pharmaceutical intermediate synthesis.
- Microwave-assisted methods reduce reaction times significantly but require high temperatures and specialized equipment.
- The use of MOF catalysts represents a modern, sustainable approach, enhancing reaction rates and simplifying catalyst recovery.
Chemical Reactions Analysis
1H-pyrazolo[4,3-b]pyridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1H-pyrazolo[4,3-b]pyridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
The pharmacological profile of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine is influenced by structural variations in its core and substituents. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs with Varied Core Scaffolds
Key Observations :
- Core Flexibility : Replacing the pyridine ring with pyrimidine (e.g., 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) enhances kinase inhibition but reduces selectivity .
- Amino Group Positioning: The 3,6-diamine substitution in 1H-pyrazolo[4,3-b]pyridine derivatives optimizes hydrogen bonding with ALK residues (e.g., Lys1150, Asp1270), critical for its nanomolar potency .
Functional Derivatives with Modified Substituents
Key Observations :
- Substituent Effects :
- Therapeutic Versatility : The same scaffold can target disparate pathways (e.g., kinases vs. glutamate receptors) via strategic substituent modifications .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
